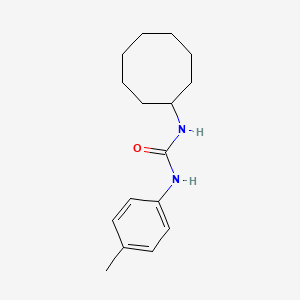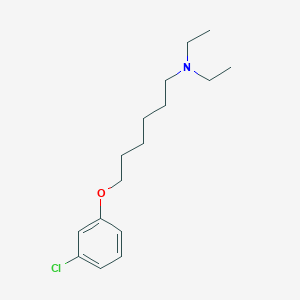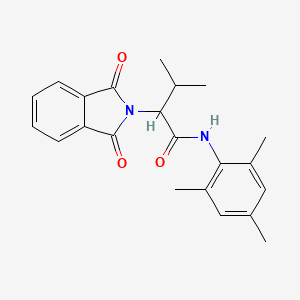
3-(acetylamino)-N-(2-furylmethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(acetylamino)-N-(2-furylmethyl)-4-methylbenzamide, commonly known as FMA-AMIDE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA-AMIDE is a derivative of benzamide and has a furan ring attached to the amide nitrogen. This unique structure has led to the investigation of its synthesis, mechanism of action, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of FMA-AMIDE is not fully understood. However, it has been proposed that FMA-AMIDE may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, FMA-AMIDE may inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
FMA-AMIDE has been found to have a range of biochemical and physiological effects. In vitro studies have shown that FMA-AMIDE inhibits the growth of cancer cells and bacteria. FMA-AMIDE has also been found to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FMA-AMIDE is its synthetic nature, which allows for easy production in large quantities. Additionally, FMA-AMIDE has been found to exhibit antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one limitation of FMA-AMIDE is its unknown mechanism of action, which makes it difficult to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the investigation of FMA-AMIDE. One area of interest is in the development of new anticancer drugs. FMA-AMIDE has been found to exhibit antitumor activity in vitro, making it a potential candidate for further investigation. Additionally, FMA-AMIDE has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. Further investigation into the mechanism of action of FMA-AMIDE may also provide insight into its potential applications in scientific research.
Métodos De Síntesis
The synthesis of FMA-AMIDE involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 2-furylmethylamine to produce 3-(2-furylmethylamino)-4-methylbenzamide. Finally, the acetylation of the amine group using acetic anhydride results in the formation of FMA-AMIDE.
Aplicaciones Científicas De Investigación
FMA-AMIDE has been investigated for its potential applications in scientific research. One area of interest is in the development of new drugs. FMA-AMIDE has been found to exhibit antitumor activity in vitro, making it a potential candidate for the development of new anticancer drugs. Additionally, FMA-AMIDE has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-acetamido-N-(furan-2-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-12(8-14(10)17-11(2)18)15(19)16-9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOSBXXCYWDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(furan-2-ylmethyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)


![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)

acetate](/img/structure/B5090808.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
![3,6-dimethyl-N-[3-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5090835.png)
![3-(benzylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5090838.png)